N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide
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Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H18ClFN2OS and its molecular weight is 376.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and reactions of sulfenyl-substituted sulfonium ylides demonstrate the utility of similar compounds in synthesizing complex molecules, which could be useful in developing pharmaceuticals or conducting materials science research (Hayasi & Nozaki, 1972).
- The smooth synthesis of aryl- and alkylanilines by photoheterolysis of haloanilines in the presence of aromatics and alkenes showcases innovative methods for forming bonds and could inform reactions involving similar chemical structures (Fagnoni, Mella, & Albini, 1999).
Anticancer Activity
- The synthesis of new benzothiazole acylhydrazones as anticancer agents indicates that compounds containing benzothiazole structures are being explored for their potential to inhibit cancer cell growth, suggesting a possible area of research for related compounds (Osmaniye et al., 2018).
Insecticidal Properties
- Flubendiamide, a novel insecticide highly active against lepidopterous insect pests, demonstrates the potential for structurally complex benzamides to serve as effective insecticides, which could guide research into pest control applications (Tohnishi et al., 2005).
Molecular Structure and Aggregation
- Studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveal insights into molecular conformations and supramolecular aggregation, which are critical for understanding the physical and chemical properties of such compounds (Sagar et al., 2018).
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2OS/c1-23(2)16(13-11-25-17-9-4-3-6-12(13)17)10-22-19(24)18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUDWBBZHYRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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